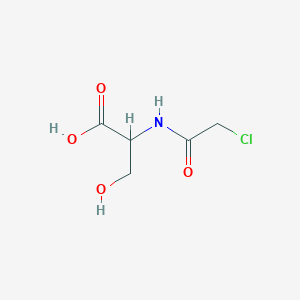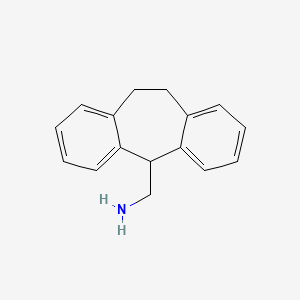
CID 6327522
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polydimethylsiloxane, hydroxy terminated . It is a type of silicone polymer that contains silanol groups (-SiOH) at its ends. This compound is widely used in various industries due to its unique properties, such as flexibility, hydrophobicity, and thermal stability .
Mecanismo De Acción
Unii-079V3J9O3X, also known as Silanol , is a compound with a variety of applications. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that silanol is frequently used in a variety of applications, including contact lenses, medical devices, elastomers, shampoos, food (as an antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles . This suggests that the compound interacts with a wide range of materials and biological systems.
Pharmacokinetics
It’s known that the compound is soluble in carbon tetrachloride, benzene, chloroform, diethyl ether, toluene and other organic solvents, but insoluble in water and ethanol . This suggests that the compound’s bioavailability may be influenced by these properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.
Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and defoamer in various chemical processes.
Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.
Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.
Industry: Applied in the production of elastomers, lubricants, and antifoaming agents
Comparación Con Compuestos Similares
Polydimethylsiloxane (PDMS): A similar compound without terminal silanol groups.
Trimethylsiloxy-terminated polydimethylsiloxane: Another variant with different terminal groups.
Uniqueness: Polydimethylsiloxane, hydroxy terminated, is unique due to the presence of silanol groups at its ends, which provide additional reactivity and functionality compared to other polydimethylsiloxane derivatives. This makes it particularly useful in applications requiring surface modification and interaction with other materials .
Propiedades
Número CAS |
70131-67-8 |
|---|---|
Fórmula molecular |
H4OSi |
Peso molecular |
48.116 g/mol |
Nombre IUPAC |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
Clave InChI |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
SMILES canónico |
O[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)


![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)






![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)
